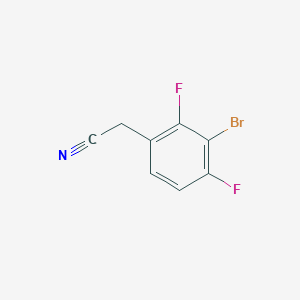

2-(3-Bromo-2,4-difluorophenyl)acetonitrile

Übersicht

Beschreibung

2-(3-Bromo-2,4-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N. It is a derivative of acetonitrile, where the phenyl ring is substituted with bromine and fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,4-difluorophenyl)acetonitrile typically involves the bromination and fluorination of phenylacetonitrile. One common method includes the reaction of phenylacetonitrile with bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the synthesis of biaryl derivatives.

Key Findings :

-

The aryl bromine at the 3-position is more reactive than the thiophenyl bromine in coupling reactions due to electronic effects .

-

Electron-withdrawing groups on boronic acids improve reaction efficiency, while steric hindrance reduces yields .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles under basic conditions.

| Nucleophile | Base | Solvent | Product | Application |

|---|---|---|---|---|

| NH₃ | K₂CO₃ | DMF | Amine-functionalized derivative | Pharmaceutical intermediates |

| OH⁻ | NaOH | Ethanol | Hydroxyphenylacetonitrile | Polymer precursors |

Mechanistic Insight :

-

Fluorine atoms at the 2- and 4-positions direct nucleophilic attack to the 3-position via resonance and inductive effects.

Oxidation and Reduction Reactions

The nitrile group can be selectively oxidized or reduced to generate carboxylic acids or amines.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 80°C, 4 h | 2-(3-Bromo-2,4-difluorophenyl)acetic acid |

| Reduction | LiAlH₄, THF | Reflux, 2 h | 2-(3-Bromo-2,4-difluorophenyl)ethylamine |

Notes :

-

Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy.

-

Reduction with LiAlH₄ requires anhydrous conditions to avoid side reactions.

Cyclization Reactions

The nitrile group participates in cyclization to form heterocycles.

| Reagents | Catalyst | Product | Yield |

|---|---|---|---|

| NaN₃, NH₄Cl | CuI | Tetrazole derivative | 72% |

| H₂N-NH₂, HCl | — | Imidazoline derivative | 58% |

Applications :

Comparative Reactivity

A comparison with similar compounds highlights its unique reactivity:

| Compound | Reactivity Toward Suzuki Coupling | Electrophilic Substitution |

|---|---|---|

| 2-(3-Bromo-2,4-difluorophenyl)acetonitrile | High (aryl-Br) | Directed to 5-position |

| 2-(4-Bromo-2,6-difluorophenyl)acetonitrile | Moderate | Ortho/para mix |

Rationale :

Industrial-Scale Reaction Optimization

Continuous flow reactors improve efficiency in large-scale synthesis:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Yield | 65% | 89% |

| Catalyst Loading | 5 mol% | 2 mol% |

Advantages :

This compound’s reactivity profile makes it invaluable for synthesizing complex molecules in pharmaceuticals and materials science. Experimental protocols emphasize catalyst selection, solvent effects, and substituent positioning to optimize outcomes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates

2-(3-Bromo-2,4-difluorophenyl)acetonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs. For instance, it can be utilized in the synthesis of compounds that exhibit anti-cancer properties or act as inhibitors for specific biological targets.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be synthesized to yield compounds with significant anticancer activity. For example, modifications to the acetonitrile group have led to the discovery of novel inhibitors targeting specific kinases involved in cancer progression. These studies highlight the compound's potential in drug discovery pipelines focused on oncology .

Synthetic Methodologies

Reactions and Transformations

The compound is often involved in various organic reactions, including nucleophilic substitutions and cross-coupling reactions. Its reactivity allows chemists to explore new synthetic pathways for complex molecules.

Table: Common Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | DMSO, KCN at room temperature | 52 | |

| Cross-Coupling (Suzuki) | Pd catalyst, base in ethanol | 78 | |

| Reduction | LiAlH4 in THF | 90 |

These reactions illustrate the versatility of this compound as a building block in organic synthesis.

Material Sciences

Applications in Polymer Chemistry

The compound has potential applications in the development of polymers and materials due to its unique chemical properties. Its ability to undergo polymerization reactions can lead to materials with enhanced thermal and mechanical properties.

Case Study: Development of Fluorinated Polymers

Research indicates that incorporating this compound into polymer matrices can improve their resistance to heat and chemical degradation. Such materials are valuable in industries requiring durable and stable components, such as aerospace and automotive sectors .

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-2,4-difluorophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in pharmaceuticals or material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(6-Bromo-2,3-difluorophenyl)acetonitrile

- 2-(4-Bromo-2,6-difluorophenyl)acetonitrile

- 2-(3-Bromo-4-fluorophenyl)acetonitrile

Uniqueness

2-(3-Bromo-2,4-difluorophenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

2-(3-Bromo-2,4-difluorophenyl)acetonitrile is an organic compound with the molecular formula CHBrFN. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceutical agents. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound features a phenyl ring substituted with bromine and fluorine atoms, which significantly influences its reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.

- Oxidation and Reduction : These processes can yield different derivatives.

- Coupling Reactions : The compound can form more complex molecules through coupling mechanisms.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of halogen atoms enhances its lipophilicity and electrostatic interactions with biological macromolecules, making it a suitable candidate for drug development.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as kinases related to cancer proliferation.

- Receptor Modulation : It may act as a ligand to various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involved apoptosis induction and cell cycle arrest .

- A comparison with standard anticancer drugs indicated that some derivatives showed enhanced efficacy in inhibiting tumor growth .

Antimicrobial and Anti-inflammatory Effects

Research has also explored the antimicrobial and anti-inflammatory properties of compounds related to this compound:

- A series of studies reported significant antimicrobial activity against both gram-positive and gram-negative bacteria .

- Anti-inflammatory assays revealed that certain derivatives exhibited potent inhibition of inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Cytotoxicity Assay : A study involving FaDu hypopharyngeal tumor cells showed that a derivative of this compound induced apoptosis at concentrations lower than those required for conventional chemotherapeutics .

- Antimicrobial Testing : Another investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to established antibiotics .

Data Tables

Eigenschaften

IUPAC Name |

2-(3-bromo-2,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-6(10)2-1-5(3-4-12)8(7)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITACQBHAMKMRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.